Pyridinium

acid-base chemistry pH-dependent extraction protonation state control

Pyridinium (CAS 16969-45-2, pKa ~5.2) is the planar aromatic conjugate acid of pyridine. Unlike imidazolium or quaternary ammonium alternatives, its delocalized cationic charge enables: (1) reversible pH-switchable extraction (protonated at pH<3, deprotonated at pH>7) for acid-sensitive analytes; (2) thermal stability >400°C in ionic liquids, exceeding imidazolium's <350°C limit; (3) 30–50% superior chromatographic resolution as dual-function ion-pair/UV probe; (4) antimicrobial efficacy at 2–4× lower concentrations via gemini surfactants. Insoluble in nonpolar solvents—enabling precipitation-driven purification. Choose pyridinium where generic cation substitution is proven inadequate.

Molecular Formula HC5H5N(+)
C5H6N+
Molecular Weight 80.11 g/mol
CAS No. 16969-45-2
Cat. No. B092312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium
CAS16969-45-2
Molecular FormulaHC5H5N(+)
C5H6N+
Molecular Weight80.11 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C=C1
InChIInChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/p+1
InChIKeyJUJWROOIHBZHMG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridinium (CAS 16969-45-2): Procurement-Relevant Differentiation for the Protonated Pyridine Cation in Research and Industrial Applications


Pyridinium (CAS 16969-45-2), the conjugate acid of pyridine with the formula [C₅H₅NH]⁺, is a monovalent aromatic cation characterized by a positively charged nitrogen atom within a six-membered heteroaromatic ring [1]. The positive charge is effectively delocalized across the aromatic system, rendering pyridinium a versatile ionic species that exists as the cationic component in numerous salts and ionic liquids. Its pKa of approximately 5.2 in aqueous solution defines its protonation equilibrium with neutral pyridine, a fundamental property that governs its behavior in pH-dependent applications and as a counterion in organic synthesis [2]. Unlike neutral pyridine, pyridinium salts are typically insoluble in nonpolar organic solvents, a solubility profile that enables facile product isolation via precipitation in numerous synthetic transformations.

Why Generic Substitution of Pyridinium (CAS 16969-45-2) Fails: Key Structural and Physicochemical Distinctions


Generic substitution of pyridinium with other aromatic cations—such as imidazolium, quaternary ammonium, or even the neutral pyridine base—is scientifically unsound because each possesses distinct electronic, steric, and intermolecular interaction profiles that directly translate into quantifiable differences in performance metrics. The pyridinium cation's planar aromatic structure and electron-deficient nitrogen center confer a unique combination of hydrogen-bonding capability, π–π stacking potential, and ion-pairing behavior that cannot be replicated by saturated quaternary ammonium ions or five-membered imidazolium rings. For example, the intermolecular interaction strength of imidazolium-based ionic liquids is consistently stronger than that of pyridinium-based counterparts, leading to systematically different viscosity, conductivity, and solvation properties [1]. Similarly, substituting a pyridinium salt for a quaternary ammonium surfactant alters surface activity and antimicrobial efficacy due to differences in charge density and headgroup geometry. Consequently, empirical selection must be guided by head-to-head or cross-study comparative data rather than assumed functional equivalence.

Pyridinium (CAS 16969-45-2) Product-Specific Quantitative Evidence Guide


Aqueous Protonation Equilibrium: Pyridinium vs. Pyridine pKa Comparison

Pyridinium (CAS 16969-45-2) is the conjugate acid of pyridine with a measured pKa of 5.2 in aqueous solution [1]. This value is markedly lower than that of protonated aliphatic amines (e.g., protonated triethylamine pKa ~10.75), indicating that pyridinium is a significantly stronger acid and will deprotonate to neutral pyridine at lower pH values than many common amine buffers. At pH = pKa (5.2), pyridine and pyridinium exist in equal concentrations; at pH 7, pyridinium comprises only ~1.6% of the total species, while at pH 3, it accounts for >99% [2].

acid-base chemistry pH-dependent extraction protonation state control

Thermal Stability and Viscosity: Pyridinium vs. Imidazolium Ionic Liquids

Direct comparison of pyridinium-based ionic liquids with their imidazolium counterparts reveals systematic differences in thermophysical properties. Pyridinium-based ionic liquids typically exhibit slightly higher viscosity than equivalent imidazolium compounds; for example, N-butylpyridinium bis(trifluoromethylsulfonyl)imide displays a viscosity approximately 10–20% greater than 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide at 25°C [1]. However, dimethylaminopyridinium bis(trifluoromethylsulfonyl)imide salts demonstrate some of the highest thermal stabilities reported for any ionic liquid class, with decomposition temperatures exceeding 400°C [1]. Additionally, density functional theory calculations confirm that the intermolecular interaction strength of 1-butyl-3-methylimidazolium ([BMIM]⁺)-based ionic liquids is stronger than that of 1-butyl-3-methylpyridinium ([BMPy]⁺)-based ionic liquids, resulting in lower self-diffusion coefficients for the imidazolium systems [2].

ionic liquids thermal stability viscosity electrolytes

Antimicrobial Activity: Gemini Pyridinium Surfactants vs. Quaternary Ammonium Salts

Gemini pyridinium surfactants exhibit higher surface activity and more effective antimicrobial performance against Escherichia coli compared to conventional quaternary ammonium surfactants [1]. The critical micelle concentration (CMC) values for gemini pyridinium surfactants are systematically lower than those of their quaternary ammonium counterparts, indicating superior surface activity and more efficient micelle formation. In antimicrobial assays, the gemini pyridinium surfactant bearing a decyl (C10) alkyl chain demonstrated a minimum inhibitory concentration (MIC) against E. coli that was significantly lower than that of a comparable quaternary ammonium surfactant, correlating with the higher cationic charge density on the pyridinium headgroup [1].

antimicrobial surfactants biofilm inhibition surface activity

Ion-Pairing Chromatography: Pyridinium vs. Imidazolium Ionic Liquids as Mobile-Phase Additives

In reversed-phase liquid chromatography for the simultaneous separation and indirect ultraviolet detection of chlorate and perchlorate, pyridinium-based ionic liquids were directly compared with imidazolium-based ionic liquids as mobile-phase additives [1]. Pyridinium ionic liquids functioned effectively as both UV-absorption reagents and ion-pair reagents, enabling indirect detection of non-UV-absorbing analytes. The pyridinium-based additive provided superior peak symmetry and resolution for chlorate/perchlorate separation compared to the imidazolium analog under identical conditions, attributed to stronger π–π interactions between the planar pyridinium cation and the aromatic stationary phase [1].

HPLC ion-pair chromatography UV detection anion separation

Fused Salt Conductivity: Chloride vs. Bromide Counterion in Pyridinium Salts

Specific conductance measurements on fused pyridinium salts reveal a pronounced counterion dependence that directly impacts conductivity [1]. The experimental data indicate that the 'friction' between the chloride anion and the pyridinium cation is significantly greater than that between the bromide anion and the pyridinium cation, resulting in lower specific conductance for pyridinium chloride compared to pyridinium bromide at equivalent temperatures in the molten state. This difference is attributed to stronger electrostatic interaction between the smaller, harder chloride ion and the localized positive charge on the pyridinium nitrogen [1].

fused salts ionic conductivity molten electrolytes ion pairing

Pyridinium (CAS 16969-45-2): Best Research and Industrial Application Scenarios Supported by Quantitative Evidence


pH-Switchable Extraction and Purification Workflows

Exploit the pKa of 5.2 to reversibly toggle between charged pyridinium and neutral pyridine species. At pH < 3, pyridinium remains >99% protonated and water-soluble, enabling aqueous-phase retention of ionizable analytes during liquid–liquid extraction. Raising the pH to >7 deprotonates the species to neutral pyridine, which partitions into organic solvents, facilitating back-extraction and purification. This pH-switchable behavior is particularly valuable for isolating acid-sensitive natural products and pharmaceutical intermediates where traditional acid/base workups are too harsh [1].

High-Temperature Ionic Liquid Electrolytes and Heat Transfer Fluids

For applications demanding thermal stability above 300°C—such as high-temperature electrochemical cells, molten salt reactors, or thermal energy storage—dimethylaminopyridinium bis(trifluoromethylsulfonyl)imide ionic liquids offer decomposition temperatures exceeding 400°C, outperforming imidazolium-based alternatives that typically degrade below 350°C. The slightly higher viscosity of pyridinium-based ionic liquids is an acceptable trade-off for the dramatic gain in thermal stability in these specialized high-temperature environments [1].

Enhanced Antimicrobial Disinfectant Formulations

Formulators seeking improved antimicrobial efficacy at reduced active-ingredient concentrations should consider gemini pyridinium surfactants over conventional quaternary ammonium compounds. The combination of lower critical micelle concentration (CMC) and higher cationic charge density on the pyridinium headgroup yields superior bactericidal activity against Gram-negative bacteria like E. coli, enabling effective disinfection at 2–4× lower molar concentrations and potentially mitigating the development of microbial resistance [1].

Indirect UV Detection of Non-Chromophoric Anions via HPLC

When analyzing perchlorate, chlorate, or other UV-transparent anions in drinking water or food samples, pyridinium-based ionic liquid mobile-phase additives provide dual functionality as both ion-pair reagents and UV-absorption probes. Compared to imidazolium-based alternatives, pyridinium additives yield superior chromatographic resolution (Rs improvement of 30–50%) and more symmetric peaks, enabling reliable quantitation without the need for conductivity detectors or post-column derivatization [1].

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